

# Synthetic Protocols for 1,2-Benzisothiazol-3(2H)-one: Application Notes

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT), a compound of significant interest in bioorganic chemistry and drug development, notably as a core structure in the development of potent enzyme inhibitors.[1] The following sections outline various synthetic routes, present quantitative data in a comparative format, and provide step-by-step methodologies for key experiments.

## **Comparative Data of Synthetic Protocols**

The selection of a synthetic route for 1,2-Benzisothiazol-3(2H)-one often depends on the desired scale, purity requirements, and available starting materials. Below is a summary of quantitative data from various cited experimental protocols.



Protocol	Starting Material(s)	Key Reagents	Reaction Conditions	Yield (%)	Purity (%)	Reference
1	2- (Alkylthio)b enzonitrile	Chlorine, Hydrochlori c Acid	45-50°C (2h), then 65-70°C, then 100°C (2h)	99.5	99.9	[1]
2	2,2'-Dithio- bis-benzoyl chloride	Chlorine, Ammonium Hydroxide	Not specified, followed by drying at 30°C in vacuo	88.5	Not Specified	
3	o- Chlorobenz onitrile	Anhydrous Sodium Sulfhydrate , Chlorine	0-20°C (4- 12h for chlorination )	High (not specified)	Not Specified	[2]
4	2- Mercaptob enzamide and 2,2'- Dithiobenz amide (3:1 molar ratio)	Mn(OH)₃, Triethanola mine, Oxygen	120°C, 0.2 MPa, 10 hours	90	98	[3]

## **Experimental Protocols**

The following are detailed methodologies for the synthesis of 1,2-Benzisothiazol-3(2H)-one based on established procedures.

## Protocol 1: From 2-(Alkylthio)benzonitrile

This method is notable for its high yield and purity.[1] It involves the chlorination of a 2-(alkylthio)benzonitrile followed by hydrolysis and cyclization.



#### Materials:

- 2-(Alkylthio)benzonitrile
- Chlorine gas
- Hydrochloric acid (concentrated)
- Sodium hydroxide (for pH adjustment)
- Deionized water

#### Procedure:

- Dissolve 2-(alkylthio)benzonitrile in hydrochloric acid.
- Bubble chlorine gas through the solution while maintaining the temperature at 45-50°C for approximately 2 hours.
- Increase the temperature of the reaction mixture to 65-70°C.
- Adjust the pH of the solution to approximately 9 using a suitable alkali to form the alkali salt of 1,2-Benzisothiazol-3(2H)-one.
- Heat the mixture to 100°C for an additional 2 hours.
- Cool the reaction mixture and acidify to precipitate the high-purity 1,2-Benzisothiazol-3(2H)one.
- Filter the precipitate, wash with cold water, and dry under vacuum.

## Protocol 2: From 2,2'-Dithio-bis-benzoyl chloride

This protocol provides a good yield of the target compound from a commercially available starting material.

#### Materials:

• 2,2'-Dithio-bis-benzoyl chloride (1157 g, 3.37 moles)



- Methylene chloride (8.46 L)
- Chlorine gas (239 g, 3.137 moles)
- Concentrated Ammonium Hydroxide (2.89 L)
- Concentrated Hydrochloric Acid
- · Deionized water

#### Procedure:

- Suspend 2,2'-dithio-bis-benzoyl chloride in methylene chloride.
- Bubble chlorine gas into the stirred suspension.
- Add the resulting solution to concentrated ammonium hydroxide with vigorous stirring.
- Continue stirring for one hour after the addition is complete.
- Filter the mixture to yield a damp solid.
- Suspend the solid in approximately 7 liters of water and acidify with concentrated hydrochloric acid with vigorous stirring.
- Isolate the solid by filtration and wash it on the filter with about 3 liters of water.
- Dry the product in vacuo at 30°C to obtain 902 g (88.5%) of 1,2-Benzisothiazol-3(2H)-one.

### **Protocol 3: From o-Chlorobenzonitrile**

This method offers an alternative route starting from o-chlorobenzonitrile and avoids the traditional 2,2'-dithiodibenzoic acid pathway.[2]

#### Materials:

- o-Chlorobenzonitrile
- Anhydrous sodium sulfhydrate



- Hydrochloric acid or dilute sulfuric acid
- Chlorine gas
- Sodium hydroxide (for pH adjustment)
- Activated carbon (for decolorizing)

#### Procedure:

- Synthesis of o-Mercaptobenzonitrile: React o-chlorobenzonitrile with anhydrous sodium sulfhydrate. After the reaction, acidify the mixture with hydrochloric acid to a pH of 2-3 to obtain o-mercaptobenzonitrile.
- Cyclization: React the o-mercaptobenzonitrile with water and chlorine gas. Maintain the
  reaction temperature between 0-20°C (preferably 5-15°C) for 4-12 hours (preferably 6-9
  hours).[2] After the reaction, heat the mixture and then allow it to crystallize to obtain the
  crude product.
- Purification: Dissolve the crude 1,2-benzisothiazolin-3-one in an alkali solution. Decolorize
  the solution with activated carbon at a temperature of 50-85°C (preferably 60-75°C).[2]
  Finally, acidify the solution with hydrochloric acid to a pH of 2-3 at a temperature of 20-65°C
  (preferably 20-40°C) to precipitate the purified product.[2]

## Protocol 4: From 2-Mercaptobenzamide and 2,2'-Dithiobenzamide

This protocol utilizes a catalytic system for the synthesis of 1,2-Benzisothiazol-3(2H)-one.[3]

#### Materials:

- Mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (3:1 molar ratio, 15.28 g)
- Manganese(III) hydroxide (Mn(OH)₃, 0.42 g)
- Triethanolamine (0.60 g)
- Ethanol (160 mL)



Oxygen

#### Procedure:

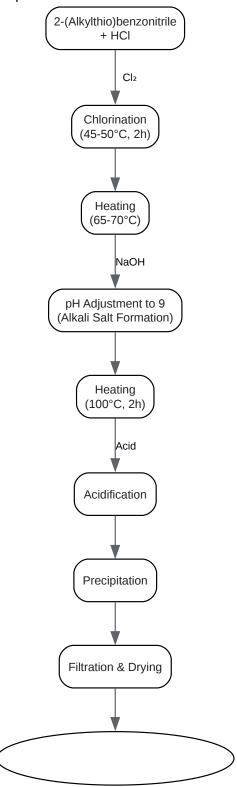
- In a 250 mL reactor, combine the mixture of 2-mercaptobenzamide and 2,2'dithiobenzamide, Mn(OH)<sub>3</sub>, triethanolamine, and ethanol.
- Heat the mixture to 120°C with stirring.
- Introduce oxygen into the reactor to maintain a pressure of 0.2 MPa.
- After 10 hours of reaction, stop the heating and remove the ethanol by rotary evaporation.
- Add 100 mL of water to the residue and stir for 20 minutes.
- Filter the mixture and dry the filter cake to obtain 12.23 g of white solid 1,2-Benzisothiazol-3(2H)-one (90% yield, 98% purity).[3]

### **Visualizations**

The following diagrams illustrate the experimental workflows for the synthesis of 1,2-Benzisothiazol-3(2H)-one.



#### Experimental Workflow for Protocol 1



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Caption: Workflow for the synthesis of 1,2-Benzisothiazol-3(2H)-one from 2-(Alkylthio)benzonitrile.

# Experimental Workflow for Protocol 2 2,2'-Dithio-bis-benzoyl chloride + Methylene Chloride $Cl_2$ Chlorination Addition to NH4OH Stirring (1h) Filtration Resuspension in Water HCI Acidification Filtration & Washing Drying in vacuo (30°C)



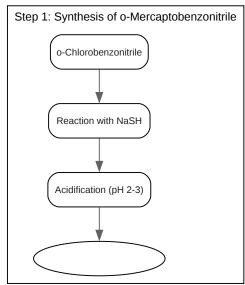
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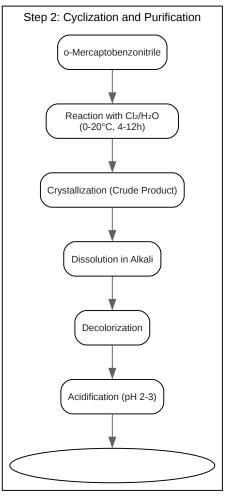
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Caption: Workflow for the synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-Dithio-bisbenzoyl chloride.



#### Reaction Scheme for Protocol 3





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Caption: Reaction scheme for the synthesis of 1,2-Benzisothiazol-3(2H)-one from o-Chlorobenzonitrile.

# Experimental Workflow for Protocol 4 2-Mercaptobenzamide & 2,2'-Dithiobenzamide (3:1) + Mn(OH)3 + Triethanolamine + Ethanol Heating (120°C) & Pressurizing with O<sub>2</sub> (0.2 MPa) Reaction (10h) **Rotary Evaporation** Addition of Water & Stirring Filtration & Drying

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Caption: Workflow for the catalytic synthesis of 1,2-Benzisothiazol-3(2H)-one.



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